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Compound of Interest

Compound Name:
7-Methoxyspiro[indoline-3,4'-

piperidin]-2-one

CAS No.: 1784535-01-8

Cat. No.: B3110132

Get Quote

Target Class:PfATP4 Inhibitors for Antimalarial Chemotherapy

Executive Summary
This technical guide details the development, synthesis, and pharmacological evaluation of 7-

methoxy substituted spiroindolones. While the clinical candidate cipargamin

(KAE609/NITD609) utilizes a 7-chloro substitution to enhance metabolic stability and potency,

the 7-methoxy analog represents a critical chemical space for exploring electronic structure-

activity relationships (SAR). The electron-donating nature of the methoxy group (

) contrasts with the electron-withdrawing chlorine, offering unique insights into the binding
affinity for the Plasmodium falciparum P-type ATPase 4 (PfATP4) and solubility profiles.

Rational Design: The 7-Position Vector
The spiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one core is the pharmacophore responsible for

nanomolar antimalarial activity. The 7-position on the oxindole ring is a primary vector for

optimization.
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SAR Logic: 7-Cl vs. 7-OMe
Feature

7-Chloro (KAE609
Reference)

7-Methoxy (Target
Scaffold)

Impact on Drug
Design

Electronic Effect
Inductive Withdrawal

(-I)

Resonance Donation

(+R)

Alters acidity of the

oxindole N-H,

potentially affecting H-

bond capability within

the PfATP4 binding

pocket.

Lipophilicity
High (

)

Moderate (

)

7-OMe improves

aqueous solubility, a

limiting factor in

spiroindolone

formulation.

Metabolic Stability
Blocks CYP450

oxidation

Potential O-

demethylation site

7-OMe introduces a

"soft spot" for

metabolism; requires

evaluation of intrinsic

clearance (

).

Steric Bulk
Moderate (Van der

Waals radius: 1.75 Å)

Larger (flexible

rotation)

May induce steric

clash or fill

hydrophobic pockets

depending on receptor

conformation.

Synthetic Architecture
The synthesis of the 7-methoxy spiroindolone core requires a diastereoselective Pictet-

Spengler cyclization. The protocol below yields the scaffold with the requisite

absolute configuration, essential for biological activity.

Reaction Pathway Visualization
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Caption: Synthetic route for the construction of the 7-methoxy spiroindolone core via

condensation and stereoselective separation.

Detailed Protocol: 7-Methoxy Spiroindolone Assembly
Reagents: 7-Methoxyisatin, D-Tryptophan methyl ester hydrochloride, Triethylamine (

), Trifluoroacetic acid (TFA).

Schiff Base Formation:

Dissolve 7-Methoxyisatin (1.0 eq) and D-Tryptophan methyl ester HCl (1.1 eq) in

anhydrous Methanol (0.1 M).

Add

(1.5 eq) dropwise.

Reflux at 65°C for 3 hours until TLC indicates consumption of isatin.

Concentrate in vacuo to yield the crude imine.

Pictet-Spengler Cyclization:

Redissolve the crude imine in anhydrous Dichloromethane (DCM).

Cool to 0°C under

atmosphere.

Slowly add TFA (2.0 eq).
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Allow to warm to room temperature and stir for 12 hours. The indole moiety of the

tryptophan attacks the imine carbon, closing the spiro ring.

Workup & Purification:

Quench with saturated

. Extract with EtOAc (

).

Dry organic layer over

and concentrate.

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Chiral Resolution: The reaction yields diastereomers. Isolate the active

isomer using Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column
(Mobile phase:

/MeOH).

Validation Criteria:

1H NMR (400 MHz, DMSO-d6): Diagnostic shift of the methoxy group (

ppm, s, 3H) and the spiro-carbon chiral center.

LC-MS: Confirm parent ion

.

Mechanism of Action: PfATP4 Modulation
The 7-methoxy spiroindolone scaffold, like its halogenated predecessors, targets PfATP4, a P-

type

-ATPase in the parasite plasma membrane.
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Caption: Mechanism of action showing the cascade from PfATP4 binding to parasite lysis via

sodium dysregulation.

Biological Evaluation Protocols
To validate the 7-methoxy scaffold, two self-validating assays are required: a phenotypic growth

inhibition assay and a mechanistic sodium influx assay.
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A. SYBR Green I Fluorescence Assay (Phenotypic)
Purpose: Determine

against P. falciparum (strains 3D7 and Dd2).

Culture: Synchronize P. falciparum cultures at the ring stage (1% parasitemia, 2%

hematocrit).

Dosing: Dispense 7-methoxy spiroindolone in a 12-point serial dilution (start 10

) into 96-well plates.

Incubation: Add parasite suspension (90

) and incubate for 72 hours at 37°C in mixed gas (

).

Readout: Add lysis buffer containing SYBR Green I. Incubate 1 hour in dark. Read

fluorescence (Ex: 485 nm, Em: 535 nm).

Analysis: Plot RFU vs. log[concentration] to derive

.

Control: KAE609 (

nM).

B. Sodium Influx Assay (Mechanistic)
Purpose: Confirm PfATP4 is the target by measuring cytosolic

changes.

Loading: Load isolated trophozoites with SBFI-AM (sodium-binding benzofuran

isophthalate), a ratiometric

indicator (5
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) for 20 mins.

Baseline: Measure baseline fluorescence ratio (340/380 nm excitation).

Injection: Inject 7-methoxy spiroindolone (

).

Observation: A rapid increase in the 340/380 ratio indicates inhibition of

efflux (PfATP4 blockade).

Negative Control: Chloroquine (does not affect

immediately).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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